molecular formula C18H21N3O4S2 B2647250 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone CAS No. 1798033-74-5

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone

Cat. No.: B2647250
CAS No.: 1798033-74-5
M. Wt: 407.5
InChI Key: CVCWSHIBAFKCFQ-UHFFFAOYSA-N
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Description

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a complex organic compound that features a piperidine ring, a methoxyphenyl group, a sulfonyl group, and a pyrimidinylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Thioether formation: The pyrimidinylthio group can be introduced through nucleophilic substitution reactions involving pyrimidine derivatives and thiol compounds.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or to reduce double bonds within the structure.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings or the piperidine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-(pyrimidin-2-ylthio)ethanone: Lacks the piperidine and sulfonyl groups.

    1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone: Lacks the pyrimidinylthio group.

    2-(Pyrimidin-2-ylthio)ethanone: Lacks the piperidine, sulfonyl, and methoxyphenyl groups.

Uniqueness

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-25-14-3-5-15(6-4-14)27(23,24)16-7-11-21(12-8-16)17(22)13-26-18-19-9-2-10-20-18/h2-6,9-10,16H,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCWSHIBAFKCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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